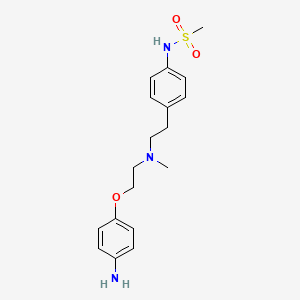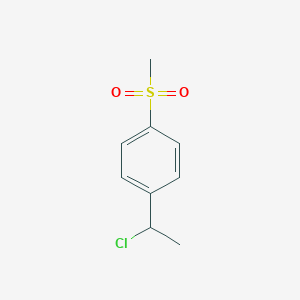
1-(1-Chloroethyl)-4-methanesulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethyl)-4-methanesulfonylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene can be synthesized through a multi-step process involving the chlorination of ethylbenzene followed by sulfonation. The general synthetic route includes:
Chlorination: Ethylbenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1-chloroethylbenzene.
Sulfonation: The resulting 1-chloroethylbenzene is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to produce corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
科学的研究の応用
1-(1-Chloroethyl)-4-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-chloroethyl)-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential enzyme inhibition or protein modification. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.
類似化合物との比較
1-(1-Chloroethyl)-4-methylbenzene: Similar structure but lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(1-Chloroethyl)-4-nitrobenzene: Contains a nitro group instead of a methanesulfonyl group, leading to distinct chemical properties and uses.
1-(1-Chloroethyl)-4-hydroxybenzene:
Uniqueness: 1-(1-Chloroethyl)-4-methanesulfonylbenzene is unique due to the presence of both a 1-chloroethyl group and a methanesulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
1092294-36-4 |
|---|---|
分子式 |
C9H11ClO2S |
分子量 |
218.70 g/mol |
IUPAC名 |
1-(1-chloroethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3 |
InChIキー |
YFHDCKKOLYKNIY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


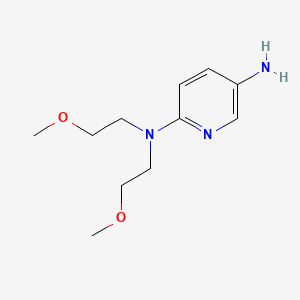
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
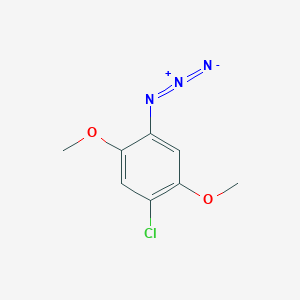
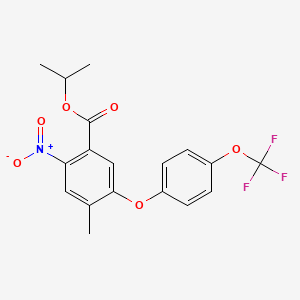
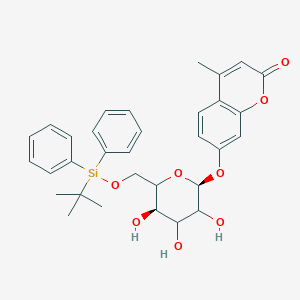
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
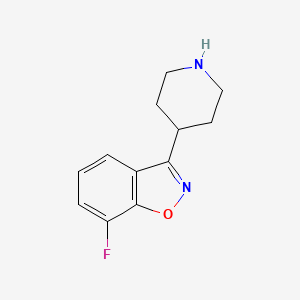

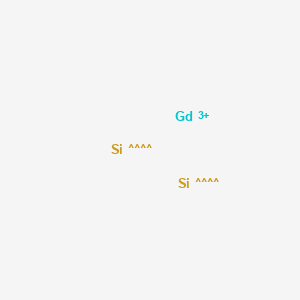
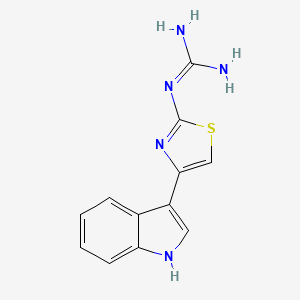
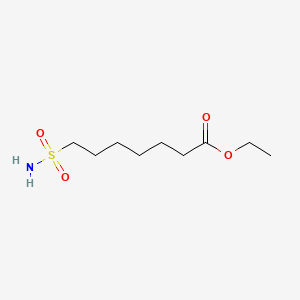
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
